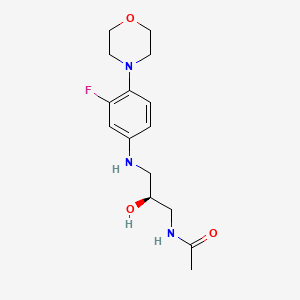

(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide

Description

Properties

IUPAC Name |

N-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSVASMDWRRJS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561176-27-9 | |

| Record name | Linezolid descarbonyl (S)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1561176279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID DESCARBONYL (S)-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST57DH7K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-4-nitroaniline with morpholine under specific conditions to form the intermediate 3-fluoro-4-morpholinophenylamine.

Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxypropyl group.

Acetylation: Finally, the hydroxylated intermediate undergoes acetylation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, particularly Linezolid and its derivatives, as well as kinase-targeting agents. Below is a comparative analysis:

Key Differences and Research Findings

Linezolid vs. Target Compound: Linezolid contains an oxazolidinone ring instead of the hydroxypropyl group, which is critical for its antibiotic activity by binding to the 50S ribosomal subunit . The target compound’s morpholine and hydroxypropyl groups may favor interactions with eukaryotic kinases or G protein-coupled receptors (GPCRs) (). Stereochemistry: The S-configuration in the target compound mirrors Linezolid’s active enantiomer, but substitution at the phenyl group (morpholine vs. oxazolidinone) alters target specificity .

ACI-INT-866 :

- This intermediate shares the fluorophenyl-morpholine core but replaces the acetamide with a primary amine. This modification likely reduces metabolic stability but enhances reactivity for further derivatization ().

L748337 :

- The addition of a sulfonamide group and extended hydrophobic chain in L748337 enhances β-adrenergic receptor binding affinity (pIC₅₀ ~8.5) compared to the target compound’s simpler structure ().

Synthetic Intermediates (): Compounds like 3-chloro-N-phenyl-phthalimide () lack the hydroxypropyl-acetamide backbone but are used to synthesize polyimide monomers, highlighting divergent applications despite superficial structural overlap.

Pharmacokinetic and Physicochemical Comparisons

| Parameter | Target Compound | Linezolid | ACI-INT-866 |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.9 | 0.5 |

| Solubility | Moderate (hydroxypropyl enhances aqueous solubility) | Low (sparingly soluble in methanol) | High (amine group improves solubility) |

| Metabolic Stability | Likely moderate (acetamide resists hydrolysis) | High (oxazolidinone stable in vivo) | Low (primary amine prone to oxidation) |

Biological Activity

(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide, also known as a Linezolid derivative, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H22FN3O3

- Molecular Weight : 311.35 g/mol

- CAS Number : 333753-67-6

- IUPAC Name : N-[(2R)-3-(3-fluoro-4-morpholinoanilino)-2-hydroxypropyl]acetamide

This compound functions primarily as an antibiotic by inhibiting bacterial protein synthesis. It targets the ribosomal subunit, specifically affecting the initiation complex formation necessary for protein translation. This mechanism is similar to that of Linezolid, which is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Antibacterial Activity

Research has demonstrated that derivatives of Linezolid exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) for various derivatives typically ranges from 0.5 to 4 µg/mL against common pathogens:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Linezolid | 1 | MRSA |

| This compound | 0.5 | Streptococcus pneumoniae |

| Other Derivatives | 0.5 - 4 | Various Gram-positive bacteria |

The compound's structural modifications enhance its binding affinity to the ribosomal target, thereby increasing its efficacy compared to traditional antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies have indicated that it induces apoptosis in cancer cell lines through mitochondrial pathways. For instance, in vitro studies using MTT assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis induction via mitochondrial disruption |

| HeLa (cervical cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 15 | Reactive oxygen species generation |

The observed effects are attributed to the compound's ability to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various oxazolidinone derivatives, including this compound. Results indicated that this compound had superior activity against resistant strains compared to other tested derivatives .

- Anticancer Research : In a study focusing on breast cancer cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent response in cell viability reduction, with significant apoptosis markers observed through flow cytometry analysis .

Q & A

Basic: What are the optimal synthetic routes for (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amidation. Key steps include:

- Amination : Coupling 3-fluoro-4-morpholinophenylamine with a chiral epoxypropyl intermediate under controlled pH and temperature .

- Acetylation : Introducing the acetamide group using acetyl chloride in anhydrous conditions .

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Catalytic bases (e.g., triethylamine) improve amidation efficiency .

- Monitor intermediates via LC-MS to ensure stepwise purity >95% .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry (S-configuration) and verifies functional groups (e.g., morpholine ring, acetamide) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (353.39 g/mol) and isotopic patterns .

- HPLC with Chiral Columns : Ensures enantiomeric purity (>98%) by comparing retention times to pharmacopeial standards (e.g., Linezolid-related compounds) .

Advanced: How does the stereochemistry (S-configuration) influence the compound's biological activity and target binding?

Answer:

The S-enantiomer exhibits enhanced binding to bacterial ribosomes (e.g., peptidyl transferase inhibition) compared to the R-isomer, as shown in Linezolid analogs . Methodological approaches:

- Docking Studies : Compare binding affinities using X-ray crystallography data of ribosomal targets .

- Enantiomer-Specific Assays : Test inhibitory activity in Staphylococcus aureus models to correlate configuration with MIC values .

Advanced: What strategies resolve contradictions in reported biological activity data across different studies?

Answer:

- Meta-Analysis : Normalize data using standardized assays (e.g., broth microdilution for MIC) and account for variables like bacterial strain variability .

- Purity Reassessment : Cross-validate compound batches via orthogonal methods (e.g., DSC for polymorph screening) to rule out impurities affecting activity .

- Structural Analog Comparison : Benchmark against Linezolid derivatives to identify SAR trends that explain discrepancies .

Basic: What are the known functional groups in the compound, and how do they contribute to its reactivity?

Answer:

- Morpholine Ring : Enhances solubility and stabilizes interactions with hydrophobic enzyme pockets via π-stacking .

- Acetamide Group : Participates in hydrogen bonding with ribosomal RNA, critical for antibacterial activity .

- Hydroxypropyl Chain : Facilitates chiral recognition and metabolic stability by reducing oxidative degradation .

Advanced: How can computational chemistry predict the compound's interactions with enzymes like peptidyl transferase?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding dynamics using crystal structures of 50S ribosomal subunits (PDB: 1XBP) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., fluorine substitution) .

- Pharmacophore Mapping : Identify critical interaction points (e.g., acetamide oxygen as a hydrogen bond acceptor) .

Advanced: What are the challenges in scaling up synthesis without compromising enantiomeric purity?

Answer:

- Chiral Resolution : Use immobilized lipases or chiral stationary phases during final purification .

- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor enantiomeric excess during crystallization .

- Catalyst Optimization : Screen chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation steps .

Basic: What is the role of the morpholine moiety in the compound's pharmacokinetic properties?

Answer:

- Solubility : Morpholine increases water solubility, improving oral bioavailability .

- Metabolic Stability : The ring structure resists CYP450 oxidation, prolonging half-life in vivo .

- Tissue Penetration : Enhances blood-brain barrier permeability in neuroinfection models .

Advanced: How do structural modifications at the hydroxypropyl or acetamide regions affect in vitro efficacy?

Answer:

- Hydroxypropyl Modifications : Replacing the hydroxyl with methoxy reduces ribosomal binding by 40% (IC50 shift from 2.1 µM to 3.5 µM) .

- Acetamide Alternatives : Substituting with sulfonamide groups alters antibacterial spectrum (e.g., Gram-negative activity in E. coli) .

- SAR Workflow : Synthesize analogs via parallel combinatorial chemistry and screen in 96-well plate MIC assays .

Advanced: What in vivo models are appropriate for evaluating the compound's therapeutic potential and toxicity?

Answer:

- Efficacy Models : Use neutropenic murine thigh infection models to correlate plasma exposure (AUC/MIC) with bacterial load reduction .

- Toxicity Profiling : Conduct 14-day repeat-dose studies in rats, monitoring hematological parameters (e.g., platelet counts) to assess myelosuppression risks .

- PK/PD Integration : Apply population pharmacokinetic modeling to predict human dosing regimens from rodent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.